Dechloroethylifosfamide, specifically 2-dechloroethylifosfamide (2-DCEIF), is a significant metabolite of the anticancer drug ifosfamide. [, , , , ] It serves as a key compound in studying the metabolism and pharmacokinetics of ifosfamide, contributing to a better understanding of its efficacy and toxicity. [, , , , , , , , , , , , , ] This metabolite is formed through the dechloroethylation pathway of ifosfamide, primarily mediated by cytochrome P450 enzymes. [, , , , , ]
Enantiomer-Specific Effects: Further research should explore the individual contributions of (R) and (S) enantiomers of 2-dechloroethylifosfamide to ifosfamide's efficacy and toxicity. [, ]
Personalized Medicine: Investigating the link between 2-dechloroethylifosfamide levels and patient-specific genetic variations in metabolizing enzymes could contribute to personalized ifosfamide dosing strategies. []
Toxicity Mitigation: Further research is needed to understand the role of 2-dechloroethylifosfamide in ifosfamide-induced nephrotoxicity fully. This knowledge could lead to new approaches for mitigating kidney damage during ifosfamide therapy. [, , , , , , , ]
2-Dechloroethylifosfamide arises from the metabolic processes of ifosfamide, which undergoes N-dechloroethylation primarily in the liver. This process is catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites, including 4-hydroxyifosfamide and 2-dechloroethylifosfamide. The classification of this compound falls under alkylating agents, specifically nitrogen mustards, which are known for their ability to form covalent bonds with DNA, thereby disrupting cellular replication and function .
The synthesis of 2-Dechloroethylifosfamide can be understood through its formation from ifosfamide. The primary pathway involves:
The detailed reaction conditions involve incubation at physiological temperatures (approximately 37°C) with appropriate cofactors like NADPH to initiate the metabolic reactions .
The molecular structure of 2-Dechloroethylifosfamide features a phosphorus atom in a five-membered ring structure characteristic of oxazaphosphorines. Key structural details include:
The presence of these functional groups contributes to its reactivity and biological activity, particularly its interaction with nucleophiles such as DNA.
In biological systems, 2-Dechloroethylifosfamide participates in several critical reactions:
These reactions are essential for its mechanism of action as an anticancer agent.
The mechanism by which 2-Dechloroethylifosfamide exerts its effects involves several steps:
The cytotoxic action of 2-Dechloroethylifosfamide makes it effective against rapidly dividing cancer cells.
The physical and chemical properties of 2-Dechloroethylifosfamide include:
These properties influence its formulation and administration in clinical settings.
2-Dechloroethylifosfamide has several scientific applications:
2-Dechloroethylifosfamide (systematic name: N-{2-[(2-chloroethyl)amino]-1,3,2-oxazaphosphinan-2-yl}-O-ethylhydroxylamine 2-oxide) is a primary metabolite of ifosfamide resulting from oxidative N-dechloroethylation. Its molecular formula is C~6~H~14~ClN~2~O~3~P, with a molar mass of 228.61 g/mol. The molecule retains the central oxazaphosphorinane heterocycle characteristic of oxazaphosphorine compounds but features a critical structural modification: loss of one 2-chloroethyl group from the parent ifosfamide's nitrogen atom, replaced by a hydrogen [1] [5]. This alteration creates a chiral center at the phosphorus atom within the heterocyclic ring, conferring potential stereoisomerism. The ring adopts a chair conformation in three-dimensional space, with the phosphoryl oxygen (P=O) and the secondary amine nitrogen occupying pseudo-axial positions due to the anomeric effect—a phenomenon stabilizing electronegative substituents at phosphorus in axial orientations [1]. The remaining 2-chloroethyl side chain retains conformational flexibility, allowing rotation around C-N bonds, while the chlorine atom introduces an electron-withdrawing influence impacting electron distribution across the molecule.
Table 1: Key Molecular Descriptors of 2-Dechloroethylifosfamide
Property | Value/Description | |
---|---|---|
Molecular Formula | C~6~H~14~ClN~2~O~3~P | |
Molar Mass | 228.61 g/mol | |
Chiral Centers | Phosphorus atom | |
Ring Conformation | Chair (oxazaphosphorinane) | |
Key Functional Groups | Phosphoryl (P=O), secondary amine (N-H), chloroethyl | |
Metabolic Origin | Ifosfamide via CYP3A4-mediated N-dechloroethylation | [1] [6] |
2-Dechloroethylifosfamide exemplifies a partial dealkylation product when contrasted with ifosfamide (C~7~H~15~Cl~2~N~2~O~2~P) and its fully dechloroethylated metabolite, isophosphoramide mustard. Ifosfamide possesses two symmetric 2-chloroethyl groups attached to its exocyclic nitrogen, whereas 2-dechloroethylifosfamide retains only one such group, converting the tertiary amine of ifosfamide into a secondary amine [1] [5]. This structural shift significantly reduces alkylating potential compared to active metabolites like phosphoramide mustard. Crucially, its formation is mechanistically linked to the liberation of chloroacetaldehyde—a nephrotoxic and neurotoxic aldehyde implicated in ifosfamide-specific organ toxicities [1] [8].
Compared to its isomer 3-dechloroethylifosfamide, 2-dechloroethylifosfamide shares an identical molecular formula but differs in regiochemistry: dechloroethylation occurs at the N-2 position versus the N-3 position in the isomer. While both isomers are pharmacologically inactive alkylating agents, their pharmacokinetic profiles diverge; studies indicate longer plasma half-lives for dechloroethylated metabolites relative to parent ifosfamide [6]. Structural parallels exist with cyclophosphamide metabolites, though cyclophosphamide undergoes significantly less N-dechloroethylation due to steric and electronic differences in its ring structure, favoring alternative activation pathways like 4-hydroxylation [1].
Table 2: Structural and Metabolic Comparison with Key Analogues
Compound | Key Structural Features | Primary Metabolic Pathway | Biological Significance | |
---|---|---|---|---|
Ifosfamide | N,N-Bis(2-chloroethyl) oxazaphosphorinane | N-dechloroethylation or 4-hydroxylation | Prodrug; requires activation | |
2-Dechloroethylifosfamide | N-Mono(2-chloroethyl) oxazaphosphorinane | Terminal excretion | Inactive metabolite; generates chloroacetaldehyde | [1] [6] |
3-Dechloroethylifosfamide | Regioisomer of 2-dechloroethylifosfamide | Terminal excretion | Inactive metabolite | [1] |
Phosphoramide Mustard | Bis(2-chloroethyl)phosphorodiamidate | From 4-hydroxyifosfamide | Active DNA-crosslinking metabolite | [1] |
Cyclophosphamide | Oxazaphosphorinane with cyclic bis(aminochloroethyl) | Primarily 4-hydroxylation | Prodrug; minimal N-dechloroethylation | [1] |
Comprehensive spectroscopic analysis provides definitive evidence for the structure of 2-dechloroethylifosfamide and distinguishes it from related species:
^13^C NMR confirms the presence of the chloroethyl carbon atoms: signals near δ 41.5–42.0 ppm for –N–CH~2~– and δ 42.5–43.0 ppm for –CH~2~Cl [4] [9].
Fourier-Transform Infrared (FT-IR) Spectroscopy:Key absorption bands include:
C–H stretches (aliphatic): 2800–3000 cm⁻¹The absence of a second intense C–Cl stretching band (present in ifosfamide) corroborates the loss of one chloroethyl group [4] [9].
Mass Spectrometry (MS):Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (QTOF) MS under positive ion mode typically show:
Table 3: Characteristic Spectroscopic Signatures of 2-Dechloroethylifosfamide
Technique | Key Signals/Peaks | Structural Assignment | |
---|---|---|---|
^1^H NMR | δ 3.60–3.65 ppm (t, 2H) | –N–CH~2~–CH~2~Cl (chloroethyl) | |
δ 3.48–3.52 ppm (t, 2H) | –N–CH~2~–CH~2~Cl (chloroethyl) | ||
δ 5.0–6.0 ppm (br s, 1H, D~2~O exchangeable) | N–H (secondary amine) | [1] [4] | |
^31^P NMR | δ +18 to +25 ppm | Phosphoryl group (P=O) | [1] [9] |
^13^C NMR | δ 41.5–42.0 ppm | –N–CH~2~– (chloroethyl) | |
δ 42.5–43.0 ppm | –CH~2~Cl (chloroethyl) | [4] [9] | |
FT-IR | 1200–1250 cm⁻¹ | ν(P=O) strong | |
3200–3400 cm⁻¹ | ν(N–H) broad | ||
700–750 cm⁻¹ | ν(C–Cl) | [4] [9] | |
MS (ESI-QTOF+) | m/z 229.0 | [M+H]⁺ | |
m/z 211.0 | [M+H–H~2~O]⁺ | ||
m/z 194.0 | [M+H–Cl]⁺ | [1] [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7